5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile

Medicinal Chemistry ADME Prediction Solubility Optimization

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile (CAS 53657-73-1) is a 2-aryl-5-aminooxazole-4-carbonitrile derivative characterized by a 4-nitrophenyl substituent at the oxazole 2-position. The compound bears a 5-amino group and a 4-cyano moiety, conferring an enaminonitrile system that enables cyclization to fused heterocycles.

Molecular Formula C10H6N4O3
Molecular Weight 230.18 g/mol
CAS No. 53657-73-1
Cat. No. B12894926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile
CAS53657-73-1
Molecular FormulaC10H6N4O3
Molecular Weight230.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=C(O2)N)C#N)[N+](=O)[O-]
InChIInChI=1S/C10H6N4O3/c11-5-8-9(12)17-10(13-8)6-1-3-7(4-2-6)14(15)16/h1-4H,12H2
InChIKeyZACZWSYZWBDCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile (CAS 53657-73-1) Procurement Baseline and Structural Context


5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile (CAS 53657-73-1) is a 2-aryl-5-aminooxazole-4-carbonitrile derivative characterized by a 4-nitrophenyl substituent at the oxazole 2-position . The compound bears a 5-amino group and a 4-cyano moiety, conferring an enaminonitrile system that enables cyclization to fused heterocycles [1]. Its XLogP3 is 2.1 , placing it within a moderate lipophilicity range among its 2-aryl congeners. This baseline establishes the molecular framework against which differentiation from close analogs can be quantified.

Why 5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile Cannot Be Readily Substituted by In-Class Analogs


Within the 5-aminooxazole-4-carbonitrile class, substitution at the 2-aryl position profoundly alters physicochemical and synthetic utility profiles [1]. The 4-nitrophenyl group introduces a strong electron-withdrawing substituent (Hammett σₚ = 0.78) that reduces electron density on the oxazole ring, modulating both reactivity in nucleophilic transformations and the compound's capacity to act as a chromophore [2]. Furthermore, the nitro group provides a reducible handle for generating an aniline derivative, a feature absent in unsubstituted phenyl or chloro analogs. Consequently, generic replacement with a 2-phenyl or 2-(4-chlorophenyl) congener cannot replicate the specific electronic tuning, optical properties, or post-functionalization pathways that define the utility of 5-amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile . The quantitative evidence below substantiates these differential attributes.

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile: Quantified Differentiation vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Intermediate Partitioning Profile Relative to 2-Phenyl and 2-(4-Chlorophenyl) Congeners

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile exhibits an XLogP3 value of 2.1 . This lies between the 2-phenyl analog (XLogP3 = 1.80) and the 2-(4-chlorophenyl) analog (LogP = 3.03) . The intermediate lipophilicity positions the compound as a balanced candidate for optimizing membrane permeability while mitigating excessive lipophilicity-associated liabilities (e.g., promiscuity, poor solubility).

Medicinal Chemistry ADME Prediction Solubility Optimization

Polar Surface Area (PSA) and Hydrogen Bonding Capacity: Enhanced Hydrogen Bond Acceptor Count vs. Non-Nitro Analogs

The target compound possesses a topological polar surface area (tPSA) of approximately 75.8 Ų and six hydrogen bond acceptor sites , compared to 4 acceptors for the 2-phenyl analog (tPSA ~63 Ų) . The elevated PSA and acceptor count arise directly from the nitro group, which modifies hydrogen bonding potential and may influence target binding interactions.

Drug Design Bioavailability Permeability Prediction

Synthetic Versatility as a Precursor to Fused Heterocycles: Enaminonitrile System Enables Cyclization to Pyrimido/Pyrido-Oxazoles

5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile contains an enaminonitrile system (5-amino-4-cyanooxazole) that undergoes efficient cyclization to yield pyrimido[5,4-d]oxazoles and pyrido[3,2-d]oxazoles [1]. This reactivity is shared with the 2-phenyl analog but is modulated by the electron-withdrawing nitro group, which alters the nucleophilicity of the 5-amino moiety. The nitro group itself can be reduced to a 4-aminophenyl derivative, providing an additional site for further functionalization (e.g., amidation, diazotization) that is absent in the non-nitro comparators [2].

Synthetic Methodology Heterocyclic Chemistry Building Block Utility

Electronic Modulation: Hammett Substituent Constant (σₚ) Differentiates Reactivity from 2-Phenyl and 2-(4-Methoxy) Analogs

The 4-nitrophenyl substituent in the target compound exhibits a Hammett σₚ value of 0.78 [1], signifying strong electron withdrawal. In contrast, the 2-phenyl analog (σₚ = 0.00) and 2-(4-methoxyphenyl) analog (σₚ = -0.27) are electron neutral or donating, respectively [2]. This difference directly impacts the electron density on the oxazole ring, affecting both electrophilic aromatic substitution rates and the acidity/basicity of the 5-amino group, thereby altering reactivity in condensation and cross-coupling reactions.

Reactivity Tuning Electron-Withdrawing Groups SAR Optimization

Optimal Use Cases for 5-Amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile Based on Quantified Differentiation


Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity (XLogP3 2.1) for CNS-Penetrant or Oral Candidates

When screening 5-aminooxazole-4-carbonitriles for central nervous system (CNS) or oral bioavailability programs, the XLogP3 of 2.1 for 5-amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile offers a balanced profile relative to more lipophilic (chloro, LogP 3.03) or less lipophilic (phenyl, XLogP3 1.80) analogs. This intermediate lipophilicity may enhance membrane permeation while reducing the risk of promiscuous target interactions associated with highly lipophilic compounds [1].

Synthesis of Fused Heterocyclic Scaffolds via Enaminonitrile Cyclization with Subsequent Amino Functionalization

The enaminonitrile core of 5-amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile enables cyclization to pyrimido[5,4-d]oxazoles and pyrido[3,2-d]oxazoles . Unlike the 2-phenyl analog, the nitro group can be reduced to an amino group, providing a site for amide coupling or bioconjugation. This dual functionality makes the compound a versatile building block for generating diverse heterocyclic libraries [1].

Electronic SAR Studies in Oxazole-Based Inhibitors or Materials

For research programs investigating the impact of electronic effects on biological activity or material properties, the 4-nitrophenyl substituent (σₚ = 0.78) introduces strong electron withdrawal. This property can be exploited to tune the redox potential, UV-Vis absorption, or binding affinity of oxazole-containing ligands, offering a distinct electronic profile compared to electron-neutral phenyl or electron-donating methoxy analogs.

Development of Colorimetric or Fluorogenic Probes Leveraging the Nitrophenyl Chromophore

The 4-nitrophenyl group in 5-amino-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile contributes to UV absorbance in the 300-400 nm range, and its reduction product (4-aminophenyl) may exhibit fluorescence. This feature can be exploited in the design of turn-on probes or substrates for nitroreductase assays, where the electronic and optical differences from non-nitro congeners provide a clear signal change .

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